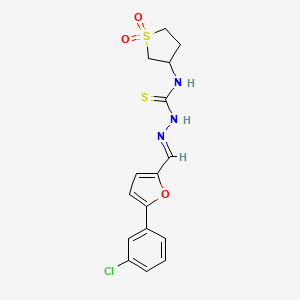![molecular formula C11H14N2OS B4692972 N-CYCLOPROPYL-N'-[3-(METHYLSULFANYL)PHENYL]UREA](/img/structure/B4692972.png)
N-CYCLOPROPYL-N'-[3-(METHYLSULFANYL)PHENYL]UREA
Übersicht
Beschreibung
N-CYCLOPROPYL-N’-[3-(METHYLSULFANYL)PHENYL]UREA is an organic compound with the molecular formula C11H14N2OS. This compound is characterized by the presence of a cyclopropyl group attached to a urea moiety, which is further connected to a phenyl ring substituted with a methylsulfanyl group. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-CYCLOPROPYL-N’-[3-(METHYLSULFANYL)PHENYL]UREA typically involves the reaction of cyclopropylamine with 3-(methylsulfanyl)phenyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a solvent such as dichloromethane or tetrahydrofuran, and at a temperature range of 0-25°C. The reaction proceeds through the formation of an intermediate carbamate, which subsequently undergoes cyclization to form the desired urea derivative.
Industrial Production Methods
On an industrial scale, the production of N-CYCLOPROPYL-N’-[3-(METHYLSULFANYL)PHENYL]UREA may involve the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
N-CYCLOPROPYL-N’-[3-(METHYLSULFANYL)PHENYL]UREA can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form the corresponding amine using reducing agents like lithium aluminum hydride.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nitrating mixture (HNO3/H2SO4), halogens (Cl2, Br2) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Sulfoxide, sulfone derivatives.
Reduction: Corresponding amine.
Substitution: Nitro or halogenated derivatives of the phenyl ring.
Wissenschaftliche Forschungsanwendungen
N-CYCLOPROPYL-N’-[3-(METHYLSULFANYL)PHENYL]UREA has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of N-CYCLOPROPYL-N’-[3-(METHYLSULFANYL)PHENYL]UREA involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to alterations in cellular signaling pathways, ultimately resulting in the desired biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-CYCLOPROPYL-N’-[3-(METHYLTHIO)PHENYL]UREA
- N-CYCLOPROPYL-N’-[3-(METHYLSULFANYL)PHENYL]CARBAMATE
- N-CYCLOPROPYL-N’-[3-(METHYLSULFANYL)PHENYL]THIOUREA
Uniqueness
N-CYCLOPROPYL-N’-[3-(METHYLSULFANYL)PHENYL]UREA is unique due to the presence of the cyclopropyl group, which imparts rigidity to the molecule and can influence its biological activity. The methylsulfanyl group also contributes to the compound’s reactivity and potential interactions with biological targets.
Eigenschaften
IUPAC Name |
1-cyclopropyl-3-(3-methylsulfanylphenyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2OS/c1-15-10-4-2-3-9(7-10)13-11(14)12-8-5-6-8/h2-4,7-8H,5-6H2,1H3,(H2,12,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEBWRQRAGHDRAE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)NC(=O)NC2CC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-[2-(4-biphenylyl)-2-oxoethoxy]-6-chloro-3,4-dimethyl-2H-chromen-2-one](/img/structure/B4692891.png)
![3-[2-(2-CHLOROPHENYL)-1,3-BENZOXAZOL-5-YL]-1-(4-METHOXYBENZOYL)THIOUREA](/img/structure/B4692901.png)
![N-(3-acetylphenyl)-2-[4-(propylsulfamoyl)phenoxy]acetamide](/img/structure/B4692904.png)

![2-{[4-[(E)-1-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-1-(3-METHOXYPROPYL)-5-OXO-4,5-DIHYDRO-1H-IMIDAZOL-2-YL]SULFANYL}-N-(4-NITROPHENYL)ACETAMIDE](/img/structure/B4692915.png)
![5-hydroxy-2-{[3-(5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl]amino}benzoic acid](/img/structure/B4692916.png)
![methyl 2-{[2-cyano-3-(pentafluorophenyl)acryloyl]amino}-5-isopropyl-3-thiophenecarboxylate](/img/structure/B4692932.png)
![(6-CYCLOPROPYL-1-ISOPROPYL-3-METHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL)(2-PHENYLPIPERIDINO)METHANONE](/img/structure/B4692935.png)
![N-(2-chlorophenyl)-2-[phenyl(phenylsulfanyl)acetyl]hydrazinecarbothioamide](/img/structure/B4692937.png)

![METHYL 1-[({4-[((E)-1-{5-[(2-CHLORO-4-FLUOROPHENOXY)METHYL]-2-FURYL}METHYLIDENE)AMINO]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)METHYL]-1H-PYRAZOLE-3-CARBOXYLATE](/img/structure/B4692961.png)
![1-(3,4-Difluorophenyl)-4-pyrrolidinylpyrazolo[5,4-d]pyrimidine](/img/structure/B4692965.png)
![N-{4-[(2-methyl-2,3-dihydro-1H-indol-1-yl)carbonyl]phenyl}ethanesulfonamide](/img/structure/B4692976.png)
![1-{2-[(4-Methylphenyl)sulfanyl]ethyl}-3-[4-(phenylamino)phenyl]thiourea](/img/structure/B4692978.png)
